molecular formula C34H31FN4O2S2 B387759 N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide

N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B387759
M. Wt: 610.8g/mol
InChI Key: ZZROTSXPSPHPFI-UHFFFAOYSA-N
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Description

N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a sulfonamide group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonamide group.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically formed by the condensation of a thioamide with an α-haloketone or α-haloester.

    Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of Sulfonamide Group: The final step involves the reaction of the coupled product with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s structural features may allow it to be used in the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can serve as a tool compound in biological studies to elucidate the mechanisms of action of related molecules or to probe specific biological pathways.

Mechanism of Action

The mechanism of action of N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(4-{2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide: This compound differs by the substitution of a chlorine atom for the fluorine atom, which may affect its biological activity and chemical properties.

    N-(4-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide: This compound has a methyl group instead of an isopropyl group, which could influence its steric and electronic properties.

    N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-ethylbenzenesulfonamide: The presence of an ethyl group instead of a methyl group may alter the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

Molecular Formula

C34H31FN4O2S2

Molecular Weight

610.8g/mol

IUPAC Name

N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C34H31FN4O2S2/c1-22(2)24-6-8-27(9-7-24)33-20-31(25-10-14-28(35)15-11-25)37-39(33)34-36-32(21-42-34)26-12-16-29(17-13-26)38-43(40,41)30-18-4-23(3)5-19-30/h4-19,21-22,33,38H,20H2,1-3H3

InChI Key

ZZROTSXPSPHPFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C(C)C

Origin of Product

United States

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